5-(2,5-dioxopyrrolidin-1-yl)pentanoic Acid
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Overview
Description
5-(2,5-dioxopyrrolidin-1-yl)pentanoic acid is a chemical compound with the molecular formula C9H13NO4 and a molecular weight of 199.21 g/mol . It is characterized by the presence of a pyrrolidinone ring attached to a pentanoic acid chain. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-dioxopyrrolidin-1-yl)pentanoic acid typically involves the reaction of glutaric anhydride with N-hydroxysuccinimide (NHS) under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product . The reaction conditions include maintaining the temperature at room temperature and stirring the reaction mixture for several hours.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5-(2,5-dioxopyrrolidin-1-yl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the NHS group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions . The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and appropriate solvents.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted derivatives where the NHS group is replaced by other functional groups .
Scientific Research Applications
5-(2,5-dioxopyrrolidin-1-yl)pentanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(2,5-dioxopyrrolidin-1-yl)pentanoic acid involves its ability to act as a cross-linking agent. It can form covalent bonds with amino groups in proteins, leading to the formation of stable conjugates . This property is particularly useful in biochemical assays and protein studies. The molecular targets and pathways involved include interactions with amino groups in proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxo-1-pyrrolidinyl 5-[4-(1,2,4,5-tetrazin-3-yl)benzylamino]-5-oxopentanoate: This compound is similar in structure but contains a tetrazine group, which imparts different reactivity and applications.
Bis(2,5-dioxopyrrolidin-1-yl) (disulfanediylbis(ethane-2,1-diyl)) dicarbonate: This compound contains two NHS groups and is used as a cross-linking agent in different contexts.
Uniqueness
5-(2,5-dioxopyrrolidin-1-yl)pentanoic acid is unique due to its specific structure, which allows it to act as an effective cross-linking agent in biochemical applications. Its ability to form stable conjugates with proteins makes it valuable in various research fields .
Properties
IUPAC Name |
5-(2,5-dioxopyrrolidin-1-yl)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4/c11-7-4-5-8(12)10(7)6-2-1-3-9(13)14/h1-6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVHVEDBGWJYSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153195-41-6 |
Source
|
Record name | 5-(2,5-dioxopyrrolidin-1-yl)pentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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